4,7-Quinazolinediol diacetate
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Overview
Description
4,7-Quinazolinediol diacetate is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4,7-Quinazolinediol diacetate can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-1H-quinazolin-4-one with acetic anhydride . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the acetylation process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .
Chemical Reactions Analysis
4,7-Quinazolinediol diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms of quinazoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,7-Quinazolinediol diacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Quinazolinediol diacetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase and tyrosine kinase, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, this compound can exert anticancer and antibacterial effects. Additionally, it may interact with other molecular targets involved in inflammation and immune response .
Comparison with Similar Compounds
4,7-Quinazolinediol diacetate can be compared with other similar compounds, such as:
4,6,7-Substituted Quinazoline Derivatives: These compounds have been studied for their antiproliferative activities against cancer cell lines.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: This compound exhibits α-glucosidase inhibitory activity, highlighting its potential in treating metabolic disorders.
N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine: Known for its anticancer properties, this compound has been approved for clinical use.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other quinazoline derivatives .
Properties
IUPAC Name |
(4-acetyloxyquinazolin-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)17-9-3-4-10-11(5-9)13-6-14-12(10)18-8(2)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXCIUJKHCSWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NC=N2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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